Metolazone

Hypertension Pharmacology Clinical Trial

Supply challenge: Metolazone exists in two non-interchangeable formulation classes-Zaroxolyn®-type (slow/incomplete bioavailability) vs. Mykrox®-type (rapid/complete)-per FDA black box warning. Verify formulation type before ordering. This quinazoline-sulfonamide is the only orally available thiazide-like diuretic effective at GFR <20 mL/min, enabling sequential nephron blockade in outpatient settings where IV chlorothiazide is impractical. • 14-h half-life; ~65% oral bioavailability; dual renal/biliary elimination • 3T trial: oral metolazone + IV furosemide produced 4.6±2.7 kg 48-h weight loss in acute heart failure • 2023 dapagliflozin trial reference arm: 3.6 kg weight loss at 96 h (5-10 mg daily) • Na+/Cl- cotransporter inhibitor (IC50 = 0.3 µM rat NCC); also inhibits CAVII, CAXII, CAXIII at nanomolar potency

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
CAS No. 17560-51-9
Cat. No. B1676511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolazone
CAS17560-51-9
SynonymsDiulo
Metolazone
Microx
Mykrox
SR 720 22
SR-720-22
SR72022
Zaroxolyn
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
InChIKeyAQCHWTWZEMGIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 80 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER & ALCOHOL
4.07e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metolazone Procurement and Selection Guide


Metolazone (CAS 17560-51-9) is a quinazoline-sulfonamide derivative classified pharmacologically as a thiazide-like diuretic [1]. It is a small molecule drug primarily indicated for the management of hypertension and for the treatment of salt and water retention (edema) associated with congestive heart failure or renal disease [1]. Unlike classical benzothiadiazide thiazides, metolazone possesses a distinct quinazoline core, which confers unique pharmacokinetic and pharmacodynamic properties, including a prolonged duration of action and retained efficacy in patients with impaired renal function [2].

Research model Hypertension and edema endpoint studies
Formulation Two distinct release profiles require protocol-level selection
Comparator use Thiazide-like diuretic reference with renal impairment activity

Metolazone Formulation Interchangeability


Procurement decisions involving metolazone require explicit attention to formulation type. Metolazone is commercially available in two distinct formulation classes that are not therapeutically equivalent and cannot be interchanged at the same milligram dose: slow-release, incompletely bioavailable formulations (e.g., Zaroxolyn® and its generics) and rapid-release, completely bioavailable formulations (e.g., Mykrox®) [1]. The FDA mandates a black box warning stating that formulations bioequivalent to Zaroxolyn® and formulations bioequivalent to Mykrox® should not be substituted for one another [1]. This intra-compound non-interchangeability—stemming from differences in absorption rate and extent—is a critical differentiator from other thiazide-like diuretics and a primary reason why generic substitution without explicit formulation matching is contraindicated [2]. Furthermore, metolazone is not directly interchangeable with other thiazide-like diuretics such as chlorthalidone or indapamide due to marked differences in potency, duration of action, and efficacy in renal impairment, as quantified in Section 3 [3].

Target formulation Zaroxolyn-type slow-release tablets. Incomplete bioavailability; prolonged absorption phase.
May not interchange with Mykrox-type rapid-release tablets. Complete bioavailability; faster peak exposure. Not bioequivalent at same dose.
Quinazoline thiazide-like Metolazone: distinct core, 14 h half-life, dual renal/biliary clearance, retained activity at low GFR.
May not interchange with Classical benzothiadiazide thiazides (e.g., chlorthalidone, indapamide). Potency, duration, and renal impairment response profiles differ.

Metolazone Comparative Evidence


Antihypertensive Potency vs. Chlorthalidone

In a double-blind, head-to-head study of 57 nonedematous hypertensive patients, metolazone at low doses (1.0, 2.5, and 5.0 mg daily) produced blood pressure reductions comparable to chlorthalidone 100 mg daily [1]. The study concluded that 1.0 mg of metolazone was likely a ceiling dose for antihypertensive effect in this population, indicating a substantially higher potency on a milligram basis [1].

Antihypertensive endpoint vs. chlorthalidone
Head-to-head
1–5 mg metolazone ≈ 100 mg chlorthalidone
Supports dose-equivalence interpretation for hypertension endpoint studies
24‑week randomized trial, n=57; 1 mg identified as ceiling dose
Hypertension Pharmacology Clinical Trial

Half-Life and Duration of Action

Comparative pharmacokinetic analysis reveals that metolazone possesses a half-life of approximately 14 hours and a duration of action of 24 hours or longer [1]. This contrasts with classical thiazide diuretics: hydrochlorothiazide exhibits a half-life of only 2.5 hours and a duration of action of 6–12 hours; chlorothiazide has a half-life of 1.5 hours [1]. While chlorthalidone has an exceptionally long half-life of 47 hours, metolazone occupies an intermediate position, offering once-daily dosing without the prolonged accumulation risk seen with chlorthalidone [1][2].

Half‑life & duration
Reported
14 h half‑life, ≥24 h duration
Intermediate PK profile among thiazide-like diuretics, supports once‑daily study dosing
Cross‑study aggregated data; oral bioavailability ~65%
Pharmacokinetics Drug Development Formulation

Efficacy in Renal Impairment

Unlike most thiazide diuretics, which lose efficacy when glomerular filtration rate (GFR) falls below 30–40 mL/min, metolazone retains diuretic activity in patients with severely compromised renal function, with demonstrated efficacy at GFR as low as 20 mL/min [1][2]. This retained efficacy is attributed to a proximal tubular action, evidenced by increased fractional excretion of sodium and increased excretion of phosphate and magnesium ions, which is not observed with classical thiazides [2].

Renal impairment activity
Class‑level
Retains diuretic response at GFR <20 mL/min
Supports proximal tubular mechanism research in renal impairment models
Class‑level inference; attributed to increased fractional Na⁺/phosphate excretion
Renal Impairment Diuretic Resistance Heart Failure

Combination Efficacy with Furosemide

In a prospective, randomized crossover study of 42 ambulatory CHF patients (DEA-HF trial), the addition of oral metolazone 5 mg to IV furosemide 250 mg significantly enhanced diuretic response [1]. Furosemide plus metolazone produced 4,691 mg of sodium excretion (95% CI: 4,153–5,229 mg) compared to 3,835 mg (95% CI: 3,279–4,392 mg) for furosemide alone, representing a 22.3% increase (P = 0.015) [1]. Urine volume was 1.84 L vs. 1.71 L [1]. However, worsening renal function occurred in 39% of metolazone-treated patients versus 16% with furosemide alone (P < 0.001) [1].

Combination with furosemide
Head‑to‑head
+856 mg sodium excretion (22.3%, P=0.015)
Reported natriuretic endpoint enhancement; note worsening renal function endpoint in 39%
DEA‑HF trial, n=42; furosemide 250 mg IV ± metolazone 5 mg PO
Heart Failure Diuretic Resistance Combination Therapy

Metolazone Application Scenarios


Heart Failure Decongestion Comparator

Metolazone serves as an established active comparator for evaluating new decongestive agents (e.g., SGLT2 inhibitors) in heart failure patients with loop diuretic resistance. A 2023 randomized trial comparing dapagliflozin vs. metolazone (5–10 mg daily) demonstrated that metolazone produced a 3.6 kg weight loss at 96 hours vs. 3.0 kg with dapagliflozin (mean difference 0.65 kg, 95% CI -0.12 to 1.41), establishing it as a standard-of-care reference arm [1]. Procurement of metolazone is essential for research groups replicating or extending this trial design.

Combination Diuretic Approach in Resistant Heart Failure

The 3T trial established that adding oral metolazone to high-dose IV furosemide in acute heart failure with diuretic resistance produces 48-hour weight loss of 4.6 ± 2.7 kg, comparable to adding IV chlorothiazide (5.8 ± 2.7 kg) or tolvaptan (4.1 ± 3.3 kg) [2]. This positions metolazone as the orally available thiazide-like agent of choice for sequential nephron blockade protocols, particularly in outpatient or ambulatory day-care settings where IV chlorothiazide administration is impractical.

Pharmacokinetic Reference for Thiazide-Like Diuretics

With its distinctive 14-hour half-life, ~65% oral bioavailability, and dual renal/biliary elimination (~80% renal, ~10% biliary), metolazone serves as a reference compound for comparative pharmacokinetic studies within the thiazide-like diuretic class [3]. Its unique formulation-dependent bioavailability (rapid/complete Mykrox® vs. slow/incomplete Zaroxolyn®) provides a well-characterized model system for studying formulation effects on diuretic PK/PD relationships [4].

Diuretic Efficacy in Renal Impairment

Metolazone's retained efficacy at GFR <20 mL/min—a property not shared by classical thiazides—makes it an essential positive control or test agent in studies evaluating diuretic pharmacodynamics in chronic kidney disease models [5]. Research protocols investigating mechanisms of diuretic resistance in advanced renal failure should include metolazone as a comparator arm to thiazides, loop diuretics, and novel agents.

Application
Selection Property
Validation Focus
Heart failure decongestion comparator studies
Established reference for new decongestive agent evaluation
Weight loss and diuretic endpoint response
Sequential nephron blockade research
Oral thiazide‑like agent for combination protocols
Sodium excretion and urine volume endpoints
Thiazide‑like diuretic PK/PD studies
Well‑characterized half‑life and formulation‑dependent bioavailability
Formulation effect on exposure‑response relationships
Renal impairment diuretic mechanism studies
Retained diuretic activity at low GFR
Proximal tubular sodium and phosphate excretion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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